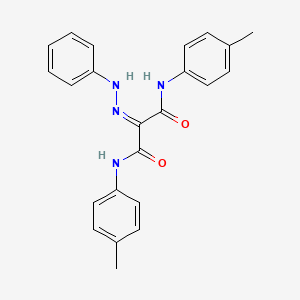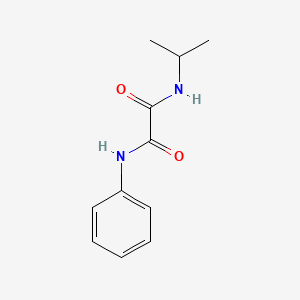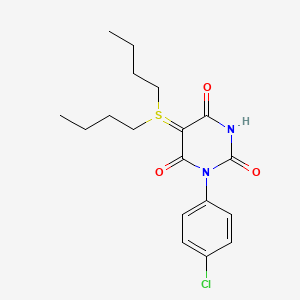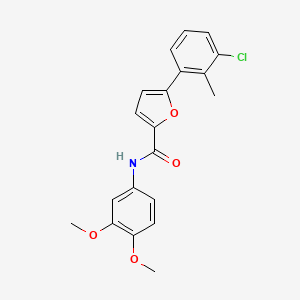
(4-chlorophenyl)(3,4-diethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorophenyl)(3,4-diethoxyphenyl)methanone, also known as 4-CEC, is a synthetic cathinone that belongs to the family of amphetamine-like stimulants. 4-CEC is a designer drug that has been synthesized in recent years and has gained popularity in the recreational drug market. Despite its illicit use, 4-CEC has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (4-chlorophenyl)(3,4-diethoxyphenyl)methanone involves the inhibition of dopamine reuptake in the brain. This results in an increase in dopamine levels, which leads to the stimulation of the central nervous system. The exact mechanism of action is still being studied, but it is believed that this compound acts as a dopamine reuptake inhibitor, similar to other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other stimulants. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, focus, and euphoria. It also increases heart rate, blood pressure, and body temperature, which can be dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-chlorophenyl)(3,4-diethoxyphenyl)methanone in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, the limitations of using this compound in lab experiments include its potential for abuse and its lack of approval for medical use.
Zukünftige Richtungen
There are several future directions for the research on (4-chlorophenyl)(3,4-diethoxyphenyl)methanone. One direction is to further study its mechanism of action and its potential for the treatment of dopamine-related disorders. Another direction is to develop new analogs of this compound with improved selectivity and safety profiles. Additionally, research can be conducted on the long-term effects of this compound on the brain and its potential for addiction and abuse. Overall, the research on this compound has the potential to lead to new treatments for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of (4-chlorophenyl)(3,4-diethoxyphenyl)methanone involves the reaction of 4-chlorobenzaldehyde with 3,4-diethoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then hydrolyzed to yield this compound. This synthesis method has been described in several research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
(4-chlorophenyl)(3,4-diethoxyphenyl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit an affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes this compound a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-3-20-15-10-7-13(11-16(15)21-4-2)17(19)12-5-8-14(18)9-6-12/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOZDJEBZEDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
![ethyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4999088.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide](/img/structure/B4999100.png)
![5-methyl-4-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4999103.png)
![N-1H-benzimidazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide](/img/structure/B4999108.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4999112.png)
![2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4999120.png)

![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4999130.png)


